molecular formula C15H17N3O2 B7516900 (1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone

(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone

Cat. No. B7516900
M. Wt: 271.31 g/mol
InChI Key: PZVFHBMKHCNLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone, commonly known as MPM, is a chemical compound that has been widely used in scientific research. MPM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments. In

Mechanism of Action

MPM works by binding to the active site of ALDH, preventing it from metabolizing alcohol. This results in an accumulation of acetaldehyde, which is a toxic byproduct of alcohol metabolism. The accumulation of acetaldehyde leads to various physiological effects, including nausea, vomiting, and headaches.
Biochemical and Physiological Effects:
In addition to its effects on ALDH, MPM has been found to have other biochemical and physiological effects. MPM has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, making it useful in studying drug metabolism and toxicity. MPM has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using MPM in lab experiments is its potency as an inhibitor of ALDH. This allows researchers to study the effects of alcohol on the brain and liver without having to administer large amounts of alcohol. However, MPM has limitations in that it may not accurately reflect the effects of alcohol on the body, as it only inhibits one enzyme involved in alcohol metabolism.

Future Directions

Future research on MPM could focus on its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies could investigate the effects of MPM on other enzymes involved in drug metabolism and toxicity. Another area of future research could be the development of more potent and selective inhibitors of ALDH, which could have greater therapeutic potential.

Synthesis Methods

The synthesis of MPM involves the reaction of 1-methylpyrazole and 2-phenylmorpholine with chloroacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

MPM has been used in various scientific research areas, including neuroscience, pharmacology, and toxicology. MPM has been found to be a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme involved in the metabolism of alcohol. This inhibition makes MPM a useful tool in studying the effects of alcohol on the brain and liver.

properties

IUPAC Name

(1-methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-10-13(9-16-17)15(19)18-7-8-20-14(11-18)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVFHBMKHCNLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone

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